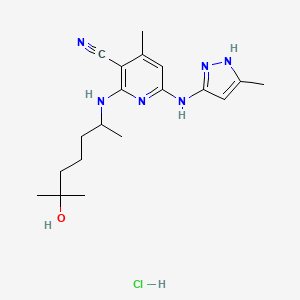
TC-A 2317 hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TC-A 2317 塩酸塩: は、解離定数(Ki)が1.2ナノモルである、オーロラキナーゼAの強力で選択的な阻害剤です。オーロラキナーゼB(Ki = 101ナノモル)および他の60以上のキナーゼに対して優れた選択性を示します。 この化合物は、優れた細胞透過性と抗腫瘍活性で知られています .
準備方法
合成経路と反応条件: TC-A 2317 塩酸塩の合成は、市販の出発物質から始まり、複数のステップを伴います最終ステップは、化合物の溶解度と安定性を高めるために塩酸塩を形成することです .
工業生産方法: TC-A 2317 塩酸塩の工業生産は、通常、収率と純度を最大化するために合成経路を最適化することを伴います。 これには、高純度試薬の使用、制御された反応条件、再結晶やクロマトグラフィーなどの効率的な精製技術が含まれます .
化学反応の分析
反応の種類: TC-A 2317 塩酸塩は、シアノ基やアミノ基などの反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも参加できます .
一般的な試薬と条件:
置換反応: 一般的な試薬には、アルキルハロゲン化物やアミンがあり、高温や塩基の存在などの条件が挙げられます。
酸化反応: 過酸化水素や過マンガン酸カリウムなどの試薬を、酸性または塩基性条件下で使用できます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は、TC-A 2317 塩酸塩の様々な置換誘導体を生成できます。一方、酸化反応と還元反応は、分子に存在する官能基を修飾できます .
科学研究への応用
化学: TC-A 2317 塩酸塩は、細胞周期調節と有糸分裂におけるオーロラキナーゼAの役割を調べるためのツール化合物として使用されています。 細胞分裂に関与する生化学的経路と分子メカニズムの理解に役立ちます .
生物学: 生物学的研究において、TC-A 2317 塩酸塩は、オーロラキナーゼA阻害が、増殖、アポトーシス、分化などの細胞プロセスに及ぼす影響を調べるために使用されています。 また、がん生物学と標的療法の開発に関連する研究にも使用されています .
医学: TC-A 2317 塩酸塩は、前臨床試験で抗腫瘍剤としての可能性を示しています。 結腸直腸癌やその他の固形腫瘍など、様々な種類のがんにおける治療的用途が検討されています .
産業: 製薬業界では、TC-A 2317 塩酸塩は、オーロラキナーゼAを標的とする創薬および開発プログラムで使用されています。 新しい抗がん剤の開発におけるリード化合物として役立ちます .
科学的研究の応用
Chemistry: TC-A 2317 hydrochloride is used as a tool compound to study the role of Aurora kinase A in cell cycle regulation and mitosis. It helps in understanding the biochemical pathways and molecular mechanisms involved in cell division .
Biology: In biological research, this compound is used to investigate the effects of Aurora kinase A inhibition on cellular processes such as proliferation, apoptosis, and differentiation. It is also used in studies related to cancer biology and the development of targeted therapies .
Medicine: this compound has shown potential as an antitumor agent in preclinical studies. It is being explored for its therapeutic applications in various types of cancer, including colorectal carcinoma and other solid tumors .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs focused on targeting Aurora kinase A. It serves as a lead compound for the development of new anticancer drugs .
作用機序
TC-A 2317 塩酸塩は、有糸分裂の重要な調節因子であるオーロラキナーゼAを選択的に阻害することで、その効果を発揮します。オーロラキナーゼAのATP結合部位に結合することで、下流基質のリン酸化を阻害し、細胞周期停止とアポトーシスを引き起こします。 この阻害は、細胞分裂中の染色体の適切な配列と分離を妨げ、最終的に腫瘍の増殖を抑制します .
類似化合物との比較
類似化合物:
VX-680 (MK-0457): オーロラキナーゼA、B、およびCに対して活性を示す別のオーロラキナーゼ阻害剤。
アリセルチブ (MLN8237): 類似の抗腫瘍特性を持つ、オーロラキナーゼAを選択的な阻害剤。
ダヌセルチブ (PHA-739358): 複数のキナーゼに対して活性を示す、パンオーロラキナーゼ阻害剤
独自性: TC-A 2317 塩酸塩は、オーロラキナーゼBやその他のキナーゼよりもオーロラキナーゼAに対する高い選択性があることで際立っています。この選択性は、標的外効果を減らし、治療薬としての可能性を高めます。 さらに、優れた細胞透過性と薬物動態プロファイルにより、研究と創薬の両方で貴重なツールとなっています .
生物活性
Overview
TC-A 2317 hydrochloride is a selective inhibitor of Aurora kinase A, a critical enzyme involved in cell division. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly due to its ability to disrupt mitotic progression and induce cell death in various cancer cell lines. This article reviews the biological activity of this compound, including its mechanism of action, effects on cell cycle regulation, and relevant case studies.
- Chemical Name : 2-[(5-Hydroxy-1,5-dimethylhexyl)amino]-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-3-pyridinecarbonitrile hydrochloride
- CAS Number : 1245907-03-2
- Purity : ≥98%
This compound exhibits potent inhibition of Aurora kinase A with a Ki value of 1.2 nM, while it shows significantly less potency against Aurora kinase B (Ki = 101 nM) and is selective over more than 60 other kinases (IC50 values > 1000 nM) . Its selectivity and potency make it a valuable tool for studying the role of Aurora kinases in cancer biology.
Effects on Cell Cycle
Research indicates that this compound disrupts mitotic progression in cancer cells. In studies involving various lung cancer cell lines (A549, A427, NCI-H1299), treatment with TC-A 2317 resulted in:
- Accumulation of Cells with 4N DNA Content : This suggests that the compound induces polyploidy rather than a traditional G2/M arrest .
- Alterations in Cyclin Levels : Cyclin A and B1 levels were significantly reduced, indicating that cells were not arrested at G2 or mitosis. Instead, cyclin D was upregulated in some cell lines, suggesting a G1 arrest .
- Induction of Senescence : Increased activity of senescence-associated β-galactosidase (SA-β-gal) was observed in treated cells, indicating that TC-A 2317 can induce irreversible cell cycle arrest known as senescence .
Autophagy Induction
TC-A 2317 also influences autophagy pathways. The treatment led to reduced levels of p62/SQSTM1 and increased levels of LC3-II, markers indicative of autophagosome formation. This autophagic response may contribute to the low survival rates observed in treated cancer cells .
Lung Cancer Studies
A review highlighted the implications of Aurora kinases in lung cancer therapy. In particular, the modulation of Aurora kinase A activity through inhibitors like TC-A 2317 could enhance the efficacy of existing chemotherapy regimens by overcoming drug resistance .
Breast Cancer Research
Another study demonstrated that breast cancer cells adapted to CDK4/6 inhibitors by altering their cell cycle dynamics. The potential for TC-A 2317 to be used in combination therapies was suggested, given its ability to target different aspects of cell cycle regulation compared to CDK inhibitors .
Summary Table of Biological Activities
特性
IUPAC Name |
2-[(6-hydroxy-6-methylheptan-2-yl)amino]-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O.ClH/c1-12-9-16(22-17-10-14(3)24-25-17)23-18(15(12)11-20)21-13(2)7-6-8-19(4,5)26;/h9-10,13,26H,6-8H2,1-5H3,(H3,21,22,23,24,25);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVATYHPJJPMIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)NC(C)CCCC(C)(C)O)NC2=NNC(=C2)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245907-03-2 |
Source


|
| Record name | 3-Pyridinecarbonitrile, 2-[(5-hydroxy-1,5-dimethylhexyl)amino]-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245907-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













